molecular formula C11H6FN3O5 B14802330 Benzene, 1-fluoro-4-nitro-2-(5-nitrofurfurylidenamino)-

Benzene, 1-fluoro-4-nitro-2-(5-nitrofurfurylidenamino)-

Katalognummer: B14802330
Molekulargewicht: 279.18 g/mol
InChI-Schlüssel: SAXZCFWVIKPTTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine is an organic compound with the molecular formula C11H6FN3O5 It is characterized by the presence of both fluorine and nitro groups attached to a phenyl ring, as well as a nitrofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine typically involves the condensation of 2-fluoro-5-nitroaniline with 5-nitro-2-furaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic or neutral medium.

Major Products Formed

    Reduction: Formation of (2-fluoro-5-aminophenyl)[(5-amino-2-furyl)methylene]amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxygenated derivatives of the furan ring.

Wissenschaftliche Forschungsanwendungen

(2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of nitro groups, which are known to exhibit antibacterial and antifungal properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of nitroaromatic compounds with biological systems, including their metabolism and potential toxicity.

Wirkmechanismus

The mechanism of action of (2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine is primarily related to its nitro groups. These groups can undergo bioreduction in biological systems to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular components, leading to antimicrobial effects. The compound may also interact with specific enzymes or receptors, disrupting normal cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-fluoro-5-nitrophenyl)[(5-nitro-2-thienyl)methylene]amine
  • (2-chloro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine
  • (2-fluoro-5-nitrophenyl)[(5-nitro-2-pyridyl)methylene]amine

Uniqueness

(2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine is unique due to the presence of both fluorine and nitro groups on the phenyl ring, as well as the nitrofuran moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H6FN3O5

Molekulargewicht

279.18 g/mol

IUPAC-Name

N-(2-fluoro-5-nitrophenyl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C11H6FN3O5/c12-9-3-1-7(14(16)17)5-10(9)13-6-8-2-4-11(20-8)15(18)19/h1-6H

InChI-Schlüssel

SAXZCFWVIKPTTI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=CC=C(O2)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.